2-Acetylpteleine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

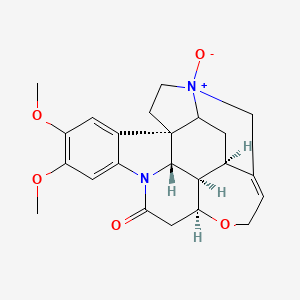

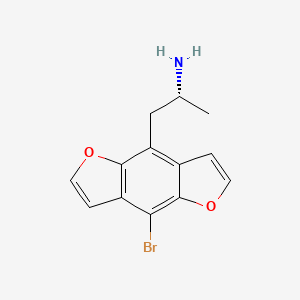

2-Acetylpteleine is a natural product found in Melicope semecarpifolia with data available.

Applications De Recherche Scientifique

Antiplatelet Aggregation Activity

2-Acetylpteleine, along with other compounds, was isolated from the root bark of Melicope semecarpifolia. It exhibits significant antiplatelet aggregation activities, which could have implications in the prevention and treatment of thrombotic disorders (Chen et al., 2001).

Psychiatric Disorders Treatment

Research has explored the use of N-acetylcysteine (NAC), a related compound, in the treatment of psychiatric disorders. NAC appears to modulate neurotropic and inflammatory pathways, showing promise in treating addiction, schizophrenia, and bipolar disorder (Dean et al., 2011).

Neurodegenerative Diseases

NAC, due to its antioxidant and anti-inflammatory activities, is being evaluated for its neuroprotective potential in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in neuropathic pain and stroke management (Tardiolo et al., 2018).

Chronic Disease Prevention

Studies have indicated that NAC supplementation may help in preventing chronic diseases such as chronic obstructive pulmonary disease, pulmonary fibrosis, and infertility in specific conditions, suggesting its role in a variety of health conditions (Millea, 2009).

Radiocontrast-Induced Nephropathy Prevention

NAC has been investigated for its efficacy in preventing radiocontrast-induced nephropathy (RCIN), a complication of imaging procedures. However, studies have yielded mixed results, highlighting the need for further research in this area (Fishbane et al., 2004).

Antioxidant and Anti-Inflammatory Properties

The antioxidant and anti-inflammatory properties of NAC, a derivative of this compound, are well-documented, offering potential therapeutic benefits in various medical applications (Ziment, 1988).

Treatment of Type-2 Diabetes

NAC has been reviewed for its protective effects against insulin resistance and potential in treating type-2 diabetes. Its antioxidative and anti-inflammatory properties are considered beneficial in managing the disease (Lasram et al., 2015).

Neuropsychiatric Disorders

NAC targets multiple factors relevant to neuropsychiatric disorders, including glutamatergic transmission and apoptosis. Its diverse mechanisms of action make it a promising drug candidate for disorders like Alzheimer's, Parkinson's, and depression (Berk et al., 2013).

Type 2 Diabetes and Cardiovascular Health

A study showed that NAC reduces platelet–monocyte conjugation in patients with type 2 diabetes, suggesting a potential role in reducing atherothrombotic risk in these patients (Treweeke et al., 2012).

Clinical Pharmacokinetics

Understanding the pharmacokinetics of NAC, including its absorption, metabolism, and excretion, is crucial for its effective use in various medical conditions (Holdiness, 1991).

Influenza-Like Symptoms and Immunity

NAC treatment in long-term studies showed a significant reduction in the severity and frequency of influenza-like symptoms, indicating its potential in boosting cell-mediated immunity (De Flora et al., 1997).

Impact on Human Health

NAC's role as an antioxidant and anti-inflammatory agent underpins its therapeutic potential in diseases related to oxidative stress and inflammation, highlighting its broad medical applications (Tenório et al., 2021).

Biological Activities and Chemistry

The diverse biological effects of NAC, derived from this compound, are linked to its chemical properties, which include interactions with various cellular components and signaling pathways (Samuni et al., 2013).

Idiopathic Pulmonary Fibrosis Treatment

In a clinical trial, acetylcysteine did not show a significant benefit in preserving forced vital capacity in patients with idiopathic pulmonary fibrosis, indicating the need for further exploration of its effectiveness in this condition (Martinez et al., 2014).

Propriétés

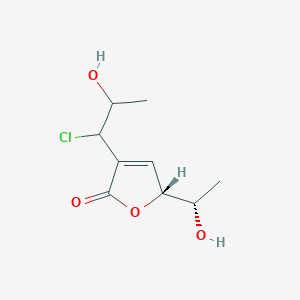

Formule moléculaire |

C15H13NO4 |

|---|---|

Poids moléculaire |

271.27 g/mol |

Nom IUPAC |

1-(4,6-dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone |

InChI |

InChI=1S/C15H13NO4/c1-8(17)13-7-11-14(19-3)10-6-9(18-2)4-5-12(10)16-15(11)20-13/h4-7H,1-3H3 |

Clé InChI |

UTDDUOSTMWFEQC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC2=C(C3=C(C=CC(=C3)OC)N=C2O1)OC |

Synonymes |

2-acetyl-pteleine 2-acetylpteleine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)

![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)

![(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1250299.png)